molecular formula C8H12N2O2 B13078024 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid

Cat. No.: B13078024
M. Wt: 168.19 g/mol
InChI Key: XHVGQJLPMTVBNC-UHFFFAOYSA-N
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Description

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propanoic acid group attached to the imidazole ring, which is substituted with two methyl groups at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The specific conditions for the industrial production of this compound would depend on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced nitrogen atoms.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides, while nucleophilic substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.

Scientific Research Applications

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Imidazole derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.

    Industry: It is used in the development of functional materials, dyes for solar cells, and catalysts.

Mechanism of Action

The mechanism of action of 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to biological effects. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: A simpler imidazole derivative with one methyl group.

    2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.

    4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.

Uniqueness

3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid is unique due to the presence of two methyl groups at positions 1 and 2 of the imidazole ring, along with a propanoic acid group. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(1,2-dimethylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-6-9-7(5-10(6)2)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12)

InChI Key

XHVGQJLPMTVBNC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1C)CCC(=O)O

Origin of Product

United States

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